Prunin is a flavanone glycoside, primarily found in immature citrus fruits and tomatoes, with the chemical formula and a CAS number of 529-55-5. Its aglycone form is naringenin, which is known for its various biological activities. Prunin is characterized by its structure, which includes a glucoside moiety attached to the flavanone backbone, making it a significant compound in the study of plant-derived pharmaceuticals and nutraceuticals .
The mechanism of action for Prunin's various bioactivities is still under investigation. Here are some potential mechanisms based on current research:
Prunin undergoes hydrolysis to yield glucose and naringenin through enzymatic action, particularly by glucosidases. This reaction is crucial for its bioavailability and biological activity. The hydrolysis process can be catalyzed by enzymes such as naringinase, which acts on naringin to produce prunin and subsequently naringenin .
The reaction can be summarized as follows:
Prunin exhibits a range of biological activities that make it a compound of interest in pharmacology. Notably, it has demonstrated:
Prunin has several applications across various fields:
Studies have investigated the interactions of prunin with various biological targets. Notably:
Prunin shares structural similarities with other flavonoid glycosides. Here are several compounds compared to prunin:
Compound | Structure Type | Key Activities | Unique Features |
---|---|---|---|
Naringenin | Flavanone | Antioxidant, anti-inflammatory | Aglycone form of prunin |
Hesperidin | Flavanone Glycoside | Antioxidant, anti-inflammatory | High content in citrus fruits |
Rutin | Flavonol Glycoside | Antioxidant, vasoprotective | Contains a rhamnosyl group |
Quercetin | Flavonol | Antioxidant, anti-cancer | Known for broader biological activities |
Prunin's uniqueness lies in its specific glycosidic structure that enhances solubility compared to naringenin and naringin while retaining significant biological activity. This makes it particularly valuable in formulations aimed at improving bioavailability and efficacy in therapeutic applications .
Prunin possesses the molecular formula C21H22O10 with a molecular weight of 434.397 grams per mole [1] [3]. The compound exhibits the systematic International Union of Pure and Applied Chemistry name (2S)-5-hydroxy-2-(4-hydroxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one [1]. The chemical structure features a flavanone backbone with a glucose moiety attached via a glycosidic linkage at the 7-position [2] [4].
The molecular architecture of prunin consists of three distinct structural components: the flavanone aglycone naringenin, a β-D-glucopyranosyl sugar unit, and the glycosidic bond connecting these moieties [4] [5]. The compound represents a flavanone 7-O-β-D-glucoside classification, where the glucose sugar is O-glycosidically linked to the flavonoid core at the carbon-7 position [5].
The stereochemical configuration of prunin is characterized by six defined stereocenters within the molecule [3]. The flavanone portion exhibits (2S) configuration at the chiral center, while the glucose moiety displays (2S,3R,4S,5S,6R) stereochemistry [1] [3]. The compound exists as naringenin 7-O-β-D-glucopyranoside, indicating the beta-anomeric configuration of the glycosidic linkage [4] [5].
The glycosidic bond in prunin represents a β-1→7 linkage between the anomeric carbon of the glucose unit and the hydroxyl group at position 7 of the naringenin aglycone [23] [24]. This specific linkage type contributes to the compound's stability characteristics and biological properties compared to other glycosidic configurations [25] [36].
The melting point of prunin ranges from 222 to 224 degrees Celsius under standard atmospheric conditions [5]. The predicted boiling point is approximately 802.4 ± 65.0 degrees Celsius [5]. The compound exhibits a predicted density of 1.597 ± 0.06 grams per cubic centimeter [5].
Property | Value | Units |
---|---|---|
Melting Point | 222-224 | °C |
Boiling Point (predicted) | 802.4 ± 65.0 | °C |
Density (predicted) | 1.597 ± 0.06 | g/cm³ |
Prunin demonstrates enhanced solubility characteristics compared to its aglycone naringenin [22]. The compound exhibits solubility in dimethyl sulfoxide at a maximum concentration of 20.0 milligrams per milliliter, equivalent to 46.04 millimolar [5]. In dimethylformamide, the maximum solubility reaches 30.0 milligrams per milliliter or 69.06 millimolar [5]. The compound also shows limited solubility in phosphate-buffered saline at pH 7.2 when combined with dimethylformamide in a 1:2 ratio, achieving 0.3 milligrams per milliliter or 0.69 millimolar [5].
The logarithm of the partition coefficient (LogP) value for prunin is estimated at 0.820 [5]. This relatively low LogP value indicates moderate lipophilicity and suggests favorable water solubility characteristics due to the presence of the glucose moiety [22] [36].
The predicted pKa value of prunin is 7.18 ± 0.40 [5]. This value reflects the acidic dissociation constant of the phenolic hydroxyl groups present in the molecule. The glycosidic linkage in prunin exhibits greater stability compared to certain other flavonoid glycosides due to the specific O-glycosidic bond configuration [36] [37].
Stability studies indicate that flavonoid O-glycosides like prunin demonstrate variable stability under different pH conditions [36] [38]. The compound maintains structural integrity under physiological pH conditions but may undergo hydrolysis under extreme acidic or basic conditions [36].
Nuclear magnetic resonance spectroscopy provides detailed structural information for prunin through characteristic chemical shift patterns [26] [27]. In proton nuclear magnetic resonance spectra, the aromatic protons of the flavonoid backbone typically appear in the downfield region between 6.0 and 8.0 parts per million [26] [27]. The anomeric proton of the glucose moiety resonates characteristically around 4.4 to 6.0 parts per million, confirming the glycosidic linkage [28].
Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbonyl carbon of the flavanone at approximately 190 parts per million [28]. The aromatic carbons appear in the range of 100 to 160 parts per million, while the glucose carbons resonate between 60 and 100 parts per million [28] [29]. The anomeric carbon of the glucose unit typically appears around 90 to 100 parts per million [28].
Mass spectrometry analysis of prunin reveals characteristic fragmentation patterns that aid in structural elucidation [6] [16]. The molecular ion peak appears at mass-to-charge ratio 434, corresponding to the molecular weight of the compound [6]. Common adduct ions include [M+H]+ at 435.12858, [M+Na]+ at 457.11052, and [M-H]- at 433.11402 [6].
Tandem mass spectrometry demonstrates specific fragmentation pathways, including the loss of the glucose moiety (162 mass units) to yield the naringenin aglycone fragment [30] [32]. Additional characteristic fragments include cross-ring cleavages of the sugar unit and specific losses associated with the flavonoid backbone [30].
Adduct Ion | m/z Value | Ion Type |
---|---|---|
[M+H]+ | 435.12858 | Protonated molecular ion |
[M+Na]+ | 457.11052 | Sodium adduct |
[M-H]- | 433.11402 | Deprotonated molecular ion |
Infrared spectroscopy of prunin reveals characteristic absorption bands corresponding to specific functional groups within the molecule [17] [20]. The hydroxyl groups present in both the flavonoid backbone and glucose moiety produce broad absorption bands in the 3200 to 3600 wavenumber region [17]. The carbonyl group of the flavanone exhibits a strong absorption around 1650 to 1680 wavenumbers [17].
Ultraviolet-visible spectroscopy demonstrates characteristic absorption maxima typical of flavanone compounds [17]. The primary absorption band appears in the 280 to 290 nanometer region, corresponding to the conjugated aromatic system of the flavonoid backbone [17]. Secondary absorption features may appear in the 320 to 340 nanometer range due to extended conjugation effects [17].
Prunin represents the 7-O-glucoside derivative of naringenin, where the glucose moiety is attached to the hydroxyl group at position 7 of the flavanone backbone [2] [21]. This structural modification significantly alters the physicochemical properties compared to the parent aglycone naringenin [21] [22]. The glycosylation enhances water solubility while maintaining the core biological activities associated with the flavonoid structure [22] [24].
Within the broader flavonoid family, prunin belongs to the flavanone glycoside subclass [21]. Related compounds include naringin (naringenin-7-rhamnoglucoside) and narirutin (naringenin-7-rutinoside), which differ in their sugar moiety composition [21] [24]. The bioavailability and metabolic fate of prunin differ from these related glycosides due to the specific glucose linkage, which influences enzymatic hydrolysis patterns in biological systems [24] [25].
Prunin biosynthesis occurs through the phenylpropanoid pathway, a fundamental metabolic route that produces diverse flavonoid compounds in plants. The biosynthetic pathway begins with the conversion of the aromatic amino acid phenylalanine into the central flavonoid precursor p-coumaroyl-CoA through the general phenylpropanoid pathway [1].
The initial three enzymatic steps constitute the general phenylpropanoid pathway. Phenylalanine ammonia lyase (PAL) catalyzes the first committed step, converting phenylalanine to trans-cinnamic acid through deamination [1]. This reaction represents the entry point from primary to secondary metabolism. Subsequently, cinnamic acid 4-hydroxylase (C4H), a cytochrome P450 monooxygenase, hydroxylates trans-cinnamic acid at the para position to form p-coumaric acid [1]. The third step involves 4-coumarate:CoA ligase (4CL), which activates p-coumaric acid by forming p-coumaroyl-CoA through ATP-dependent condensation [1].
Entry into flavonoid-specific biosynthesis occurs when p-coumaroyl-CoA serves as the starter unit for chalcone synthase (CHS). This enzyme catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to produce naringenin chalcone, the first flavonoid-specific intermediate [1]. Chalcone isomerase (CHI) then catalyzes the stereospecific cyclization of naringenin chalcone to form (2S)-naringenin, the immediate precursor of prunin [1].
The final step in prunin biosynthesis involves the glucosylation of naringenin at the 7-hydroxyl position. Flavanone-7-O-glucosyltransferase specifically transfers glucose from UDP-glucose to naringenin, forming prunin (naringenin 7-O-β-D-glucoside) [2] [3]. This enzyme exhibits high substrate specificity for the 7-position of flavanones, particularly naringenin (Km apparent 62 μM) and hesperetin (Km apparent 124 μM), with an optimal pH of 7.5-8.0 [3].
Alternative biosynthetic routes for prunin production include the enzymatic hydrolysis of naringin, a more complex flavonoid glycoside abundant in citrus fruits. Alpha-L-rhamnosidase selectively removes the rhamnose moiety from naringin, yielding prunin and L-rhamnose [4] [5]. This pathway represents a significant biotechnological approach for prunin production, particularly from citrus waste materials.
The enzymatic machinery responsible for prunin formation involves multiple classes of enzymes with distinct catalytic mechanisms and cofactor requirements. The phenylpropanoid pathway enzymes exhibit characteristic kinetic properties and regulatory features that influence flux toward prunin biosynthesis.
Phenylalanine ammonia lyase functions as the rate-limiting enzyme in many plant species, catalyzing the elimination of ammonia from L-phenylalanine to produce trans-cinnamic acid. This enzyme requires no cofactors but is subject to complex regulation involving feedback inhibition and transcriptional control [1]. PAL activity directly correlates with flavonoid accumulation in response to environmental stresses.
Chalcone synthase represents the first committed enzyme of flavonoid biosynthesis and serves as a key regulatory point. CHS exhibits polyketide synthase activity, requiring malonyl-CoA as the extender unit and utilizing a complex mechanism involving multiple intermediates [1]. The enzyme shows high selectivity for p-coumaroyl-CoA as the starter unit, though it can utilize other hydroxycinnamoyl-CoA derivatives under certain conditions.
The glucosyltransferase reaction represents the most specific step in prunin biosynthesis. Flavanone-7-O-glucosyltransferase exhibits remarkable regioselectivity, exclusively targeting the 7-hydroxyl group of naringenin [2] [3]. The enzyme requires UDP-glucose as the sugar donor and exhibits cooperative kinetics with respect to both substrates. Kinetic analysis reveals apparent Km values of 62 μM for naringenin and 51 μM for UDP-glucose [3].
Alpha-L-rhamnosidase-mediated prunin formation represents an alternative enzymatic route of significant biotechnological importance. This enzyme exhibits dual activity, with both α-L-rhamnosidase and β-D-glucosidase activities [5]. For selective prunin production, β-D-glucosidase activity must be selectively inactivated through controlled heat treatment at specific pH conditions (81.5°C, pH 3.9), maintaining 78% α-L-rhamnosidase activity [5].
Enzyme regulation and modulation occur through multiple mechanisms including substrate availability, cofactor levels, and allosteric regulation. The glucosyltransferase shows sensitivity to metal ions, with Mg²⁺ and Mn²⁺ enhancing activity, while Ca²⁺ exhibits inhibitory effects [3]. Temperature and pH significantly influence enzyme stability and activity, with optimal conditions varying among different enzymes in the pathway.
Transcriptional regulation of prunin biosynthesis involves complex networks of transcription factors that coordinate the expression of multiple enzymatic genes. The primary regulatory framework centers on MYB-bHLH-WD40 (MBW) transcriptional complexes that specifically target flavonoid biosynthetic genes [6] [7].
MYB transcription factors constitute the most critical regulatory components in flavonoid biosynthesis. R2R3-MYB subgroup 7 members, including AtMYB11, AtMYB12, and AtMYB111, specifically activate early flavonoid biosynthetic genes such as CHS, CHI, F3H, and FLS [8] [7]. These transcription factors exhibit high functional conservation across plant species and directly bind to MYB recognition elements in target gene promoters.
The MYB12 transcription factor has been particularly well-characterized as a flavonol-specific regulator that directly activates chalcone synthase and flavonol synthase expression [8]. Transgenic studies demonstrate that MYB12 overexpression significantly increases flavonol content, while myb12 mutants show substantially reduced flavonoid accumulation [8]. This transcription factor exhibits coordinate expression with its target genes and responds to environmental stimuli.
Hierarchical regulation networks involve multiple layers of transcriptional control. Basic helix-loop-helix (bHLH) transcription factors, including TT8, GL3, and EGL3, interact with MYB proteins to form functional MBW complexes [6] [7]. These complexes exhibit enhanced transcriptional activity compared to individual components and show specific target gene preferences based on the MYB component.
MicroRNA-mediated regulation provides post-transcriptional control of flavonoid biosynthesis. The miR858-MYB regulatory module directly targets R2R3-MYB genes including MYB11, MYB12, and MYB111, resulting in negative regulation of flavonol biosynthesis [6]. AtmiR858a can be cleaved by these target genes, creating a feedback regulatory loop that fine-tunes flavonoid production.
Environmental response elements in promoter regions allow transcriptional responses to light, UV radiation, and stress conditions. UV-B responsive elements interact with HY5 transcription factor, which directly targets MYB12 and MYB111 promoters under UV-B radiation [6]. This mechanism enables rapid upregulation of flavonoid biosynthesis in response to UV stress.
Chromatin-level regulation involves histone modifications that influence gene accessibility. HISTONE MONOUBIQUITINATION2 (HUB2) promotes S-type lignin deposition and antagonistically regulates flavonoid gene expression with other chromatin-modifying factors [7]. These epigenetic mechanisms provide additional layers of control over metabolic flux toward flavonoid biosynthesis.
Tissue-specific accumulation patterns of prunin vary significantly among plant species and developmental stages, reflecting the diverse physiological roles of this flavonoid glycoside. The distribution patterns provide insights into the biological functions and regulatory mechanisms governing prunin biosynthesis.
In citrus species, prunin accumulation follows distinct developmental patterns. Citrus aurantium exhibits high prunin concentrations during early fruit development, with levels gradually decreasing as fruits mature [9] [10]. The compound reaches maximum concentration during the logarithmic phase of fruit growth, coinciding with rapid cell division and expansion. Total prunin content per fruit peaks at the end of the logarithmic growth phase before declining sharply when corresponding neohesperidosides reach maximum levels [10].
Prunus species demonstrate seasonal accumulation patterns closely linked to dormancy regulation. In peach buds (Prunus persica), prunin shows characteristic seasonal dynamics with high levels in late summer, steep decreases in autumn, and lowest concentrations near bud break in spring [11] [12]. Two distinct reaccumulation periods occur during October and January, corresponding to periods of arrested bud growth [11]. This pattern suggests a regulatory role in dormancy maintenance and growth control.
Subcellular localization studies reveal that prunin accumulates primarily in vacuoles, consistent with its role as a storage form of flavonoid. The compound shows higher solubility in water compared to its aglycone naringenin, facilitating transport and storage in aqueous cellular compartments [11]. This enhanced solubility contributes to its proposed function as a mobile precursor for naringenin biosynthesis.
Organ-specific distribution varies among plant families. In citrus, prunin concentrates in fruit peels and juice vesicles, with higher levels in immature compared to mature tissues [13] [14]. Cherry fruits (Prunus avium) and plums (Prunus domestica) show significant prunin accumulation in flesh and skin tissues [13]. Almond seeds contain concentrated prunin in seed coats, where it may contribute to protective functions [15].
Developmental regulation of tissue-specific accumulation involves coordination between metabolic capacity and physiological demand. Young, actively growing tissues typically exhibit higher prunin concentrations, reflecting increased metabolic activity and protective requirements [13]. Mature tissues often show reduced levels, consistent with decreased biosynthetic activity and altered functional requirements.
Environmental stress influences tissue-specific accumulation patterns. Drought stress enhances prunin accumulation in leaf tissues of various species, contributing to oxidative stress tolerance [16] [17]. UV-B radiation specifically increases prunin levels in epidermal tissues, supporting its proposed photoprotective function [18]. These stress-induced changes demonstrate the adaptive significance of tissue-specific flavonoid accumulation.
Environmental factors significantly influence prunin biosynthesis through multiple regulatory mechanisms that integrate external signals with metabolic processes. These responses represent adaptive strategies that optimize plant survival and performance under varying conditions.
Temperature stress effects on prunin production depend on the intensity, duration, and timing of exposure. Moderate temperature increases can stimulate flavonoid biosynthesis through enhanced enzyme activity and gene expression [19] [20]. However, severe heat stress may inhibit biosynthesis through enzyme denaturation and metabolic disruption [21]. Cold stress generally promotes prunin accumulation, particularly in species adapted to temperate climates [11] [22].
Water deficit conditions consistently enhance prunin and related flavonoid accumulation across multiple plant species [16] [23] [24]. Drought stress induces upregulation of key biosynthetic genes including PAL, CHS, CHI, F3H, and FLS, resulting in increased phenolic compound accumulation [25]. The enhanced production serves multiple functions including reactive oxygen species scavenging, osmotic adjustment, and membrane stabilization [16] [17].
Light quality and intensity profoundly affect prunin biosynthesis through photomorphogenic responses. UV-B radiation specifically stimulates flavonoid production by activating UV-B responsive promoter elements and transcription factors [6] [26]. Enhanced UV-B exposure leads to rapid upregulation of flavonoid biosynthetic genes and increased prunin accumulation within hours of treatment [18]. This response provides photoprotection against harmful UV radiation.
Seasonal variations in prunin content reflect complex interactions between environmental conditions and developmental programming. In temperate fruit trees, prunin accumulation follows predictable seasonal patterns with peak levels during late summer and declining concentrations through autumn and winter [11] [12]. These patterns correlate with changes in temperature, photoperiod, and plant developmental stage.
Photoperiod effects modulate prunin biosynthesis through regulation of circadian clock genes and light-responsive transcription factors. Longer photoperiods generally enhance flavonoid production, while short days may reduce biosynthetic activity [27]. The interaction between photoperiod and temperature creates complex seasonal signals that coordinate metabolic responses.
Atmospheric conditions including humidity, wind, and atmospheric pressure can influence prunin production indirectly through effects on plant water status and stress responses. High humidity conditions may reduce stress-induced flavonoid accumulation, while low humidity enhances production through drought stress responses [28]. Wind exposure can stimulate mechanical stress responses that include increased flavonoid biosynthesis.
Nutrient availability affects prunin production through influences on general plant metabolism and specific cofactor availability. Nitrogen limitation often enhances flavonoid accumulation by shifting metabolic flux from protein synthesis toward secondary metabolism [25]. Phosphorus and potassium availability influence enzyme activity and metabolic capacity for flavonoid biosynthesis.
Environmental Hazard